N-Methylbenzohydrazide hydrochloride

Salt selection Solid-state characterization Pre-formulation

N-Methylbenzohydrazide hydrochloride (CAS 1660-25-9) is the hydrochloride salt of benzoic acid 1-methylhydrazide, with molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol. Its computed topological polar surface area is 46.3 Ų, and it possesses two hydrogen bond donors and two hydrogen bond acceptors.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 1660-25-9
Cat. No. B176189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzohydrazide hydrochloride
CAS1660-25-9
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)N.Cl
InChIInChI=1S/C8H10N2O.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H
InChIKeyHUEIPMFFNOGWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylbenzohydrazide Hydrochloride (CAS 1660-25-9): Core Chemical Identity and Procurement Baseline


N-Methylbenzohydrazide hydrochloride (CAS 1660-25-9) is the hydrochloride salt of benzoic acid 1-methylhydrazide, with molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol [1]. Its computed topological polar surface area is 46.3 Ų, and it possesses two hydrogen bond donors and two hydrogen bond acceptors [1]. Primarily employed as a synthetic intermediate, this compound serves as a key building block for constructing N-acylhydrazone libraries and nitrogen-containing heterocyclic scaffolds in medicinal chemistry and agrochemical research [2]. Its structurally defined N-methylation distinguishes it from unsubstituted benzohydrazide by conferring altered steric and electronic properties that govern downstream condensation regiochemistry [2].

1 Hydrochloride salt ensures reproducible solubility and storage stability
2 N-methyl group locks hydrazone tautomeric state for defined SAR
3 Suited for N-acylhydrazone library synthesis targeting GPCR and PDE families
4 Deuterated isotopologue available for LC-MS/MS internal standard workflows

Why N-Methylbenzohydrazide Hydrochloride Cannot Be Swapped with Free Base or Unsubstituted Analogs


Direct substitution of N-methylbenzohydrazide hydrochloride with the free base form (CAS 1483-24-5) or unsubstituted benzohydrazide (CAS 613-94-5) introduces quantifiable procurement risk. The hydrochloride salt exhibits a defined melting point of 165 °C, consistent with its crystalline ionic lattice, whereas the free base is a lower-melting solid (density 1.138 g/cm³) lacking the stabilizing counterion . Salt-form identity governs aqueous solubility, hygroscopicity, and long-term storage stability critical for reproducible stock solution preparation. Furthermore, the N-methyl group is not a passive spectator: when this compound is used to prepare N-acylhydrazones, the methyl substituent on the terminal hydrazide nitrogen precludes tautomeric equilibria that occur with unsubstituted benzohydrazide-derived hydrazones, directly influencing the conformational ensemble and biological target engagement of the resulting library members [1]. Selection of the incorrect salt form or non-methylated analog therefore threatens both chemical handle fidelity and assay reproducibility.

Selected form
N-Methylbenzohydrazide hydrochloride · crystalline salt · defined melting behavior
Potential substitute
Free base or unsubstituted benzohydrazide · differing hygroscopicity and solubility; may shift stock solution reproducibility
Selected form
N-methyl substituent prevents tautomeric equilibration; single hydrazone isomer obtained
Potential substitute
Unsubstituted benzohydrazide yields multiple tautomers; may confound SAR and assay interpretation

Quantitative Differentiation of N-Methylbenzohydrazide Hydrochloride Against Closest Analogs


Salt-Form Physical Identity: Melting Point Distinction Between HCl Salt and Free Base

The hydrochloride salt (CAS 1660-25-9) exhibits a melting point of 165 °C, consistent with the ionic crystal lattice formed by proton transfer from HCl to the hydrazide nitrogen . In contrast, the free base N-methylbenzohydrazide (CAS 1483-24-5) has a reported density of 1.138 g/cm³ and substantially different thermal behavior characteristic of a neutral molecular solid . This thermal distinction is a direct consequence of salt formation and provides a quality-control metric for identity verification upon receipt.

Salt-form thermal identity
Data to verify
Hydrochloride salt: mp 165 °C · Free base: density 1.138 g/cm³, no discrete mp reported
Supports rapid identity check upon receipt
Source review recommended; reported thermal behavior may vary with measurement conditions
Salt selection Solid-state characterization Pre-formulation

Antimicrobial Selectivity Profile: Gram-Positive Activity with Acid-Fast Exclusion

N-Methylbenzohydrazide has demonstrated antibacterial efficacy specifically against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, both Gram-positive organisms, while showing no activity against acid-fast bacteria including Mycobacterium tuberculosis and Mycobacterium avium complex . This selectivity profile is structurally dependent: the N-methylbenzohydrazide scaffold appears to interact preferentially with Gram-positive cell wall components. Quantitative MIC values are not publicly disclosed, but the binary activity/inaactivity pattern itself constitutes a selection-relevant differentiator when choosing a hydrazide building block for antimicrobial library synthesis.

Antimicrobial selectivity
Class-level
Active against MRSA and C. perfringens; inactive against M. tuberculosis and M. avium complex
Supports Gram-positive antimicrobial screening context
Quantitative MIC data not publicly available; class-level inference
Antimicrobial screening MRSA Selectivity

N-Acylhydrazone-Derived Adenosine A2A Agonist Activity: In Vivo Antinociception in the Formalin Model

The N-methylbenzohydrazide-derived N-acylhydrazone (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359) produced a dose-dependent reduction in formalin-induced nociceptive behavior in mice. In the neurogenic phase, reactivity time decreased from a vehicle baseline of 56.3 ± 6.0 s to 32.7 ± 2.2 s at 10 mg/kg and further to 23.8 ± 2.6 s at 20 mg/kg i.p. [1]. The antinociceptive effect was reversed by the selective adenosine A2A antagonist ZM 241385, confirming target engagement [1]. In the same study, carrageenan- and CFA-induced thermal and mechanical hyperalgesia were also attenuated at oral doses of 25 and 50 mg/kg [1].

A2A agonist in vivo model
Reported
Derived N-acylhydrazone LASSBio-1359: reactivity time 56.3 ± 6.0 s (vehicle) → 23.8 ± 2.6 s (20 mg/kg i.p.)
Reported in vivo model-response context (A2A agonist)
Effect reversed by ZM 241385; formalin model, neurogenic phase
Adenosine A2A receptor Antinociception N-acylhydrazone

N-Acylhydrazone PDE4 Inhibition and Antileishmanial Activity: Structure-Dependent Pharmacological Scope

A second N-methylbenzohydrazide-derived N-acylhydrazone, LASSBio-1386 ((E)-N'-(3,4-dimethoxybenzylidene)-4-methoxy-N-methylbenzohydrazide), displayed antileishmanial activity against Leishmania amazonensis with an IC₅₀ of 2.4 ± 0.48 µM against promastigotes and 9.42 ± 0.64 µM against intracellular amastigotes, while exhibiting low mammalian cytotoxicity (CC₅₀ = 55 ± 3.97 µM in macrophages), yielding a selectivity index of approximately 23 [1]. The compound also reduced lesion size and parasite burden in a murine cutaneous leishmaniasis model [1].

Antileishmanial potency
Class-level
Derivative LASSBio-1386: IC₅₀ promastigotes 2.4 µM, amastigotes 9.42 µM; selectivity index ~23
Supports antiparasitic screening context (PDE4 inhibitor derivative)
Macrophage CC₅₀ 55 µM; L. amazonensis models
PDE4 inhibition Leishmaniasis N-acylhydrazone

Stable Isotope-Labeled Analog Availability Enables Quantitative Mass Spectrometry Workflows

A deuterium-labeled internal standard, N-Methylbenzohydrazide-d3 hydrochloride (CAS 700345-96-6), is commercially available for use as an internal standard in quantitative LC-MS/MS bioanalysis . This isotopologue co-elutes with the analyte under reversed-phase conditions while being distinguishable by mass shift, enabling precise quantification in pharmacokinetic and metabolic studies .

Isotope-labeled ISTD
Data to verify
N-Methylbenzohydrazide-d3 hydrochloride (CAS 700345-96-6) commercially available
Supports LC-MS/MS method development for PK studies
Co-elution with mass shift; ISTD suitability requires in-house validation
Stable isotope labeling LC-MS/MS Internal standard

Regiochemical Fidelity in Hydrazone Condensation: N-Methylation Prevents Tautomeric Equilibration

Condensation of N-methylbenzohydrazide hydrochloride with aldehydes or ketones yields N-acylhydrazones with a fixed N-methyl substituent on the distal nitrogen, eliminating the prototropic tautomerism (amide-hydrazone vs. iminol-hydrazone) observed with unsubstituted benzohydrazide-derived hydrazones [1]. This structural constraint results in a single well-defined conformational species, which is essential for structure-activity relationship (SAR) campaigns where tautomeric ambiguity would confound biological data interpretation [1]. The LASSBio series of compounds explicitly exploits this regiochemical fidelity to achieve receptor subtype selectivity [1][2].

Tautomeric fidelity
Class-level
Single hydrazone isomer obtained; unsubstituted benzohydrazide yields multiple tautomeric states
Tautomeric lock simplifies SAR interpretation and purification
Reported for room-temperature condensations; class-level chemical rationale
Hydrazone synthesis Tautomerism Regiochemistry

Procurement-Driven Application Scenarios for N-Methylbenzohydrazide Hydrochloride


Focused N-Acylhydrazone Library Synthesis Targeting GPCR and PDE Enzyme Families

Procurement of the hydrochloride salt ensures a single, well-defined starting material for parallel condensation with diverse aldehydes. The N-methyl group locks the hydrazone product into a single tautomeric form, enabling unambiguous SAR determination for adenosine A2A receptor agonism and PDE4 inhibition as demonstrated by the LASSBio compound series .

Gram-Positive Antimicrobial Probe Development with Built-in Selectivity Against Mycobacteria

The demonstrated activity against MRSA and C. perfringens—combined with explicit inactivity against M. tuberculosis—makes this scaffold attractive for developing narrow-spectrum Gram-positive antibacterial probes, where broad-spectrum activity would be undesirable .

Stable Isotope-Labeled Internal Standard Preparation for Preclinical Pharmacokinetic Studies

The commercial availability of the deuterated isotopologue N-Methylbenzohydrazide-d3 hydrochloride (CAS 700345-96-6) enables LC-MS/MS method development for quantifying drug candidates derived from this scaffold in plasma and tissue homogenates .

Quality-Controlled Building Block Procurement for Heterocyclic Scaffold Construction

The melting point of 165 °C provides a rapid identity verification metric for incoming material. Procurement of the hydrochloride salt rather than the free base mitigates variability in aqueous solubility and hygroscopicity that could affect stoichiometric accuracy in subsequent synthetic steps .

Application
Selection Property
Validation Focus
N-Acylhydrazone library synthesis
Tautomeric fidelity (N-methyl lock)
Confirm single hydrazone isomer by NMR or HPLC
Gram-positive antimicrobial probe development
Selectivity against MRSA / C. perfringens
Verify activity and mycobacterial exclusion in-house
Preclinical PK studies via LC-MS/MS
Deuterated ISTD availability
Co-elution and matrix effect assessment
Building block procurement with identity QC
Salt-form thermal identity
Melting point check upon receipt
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